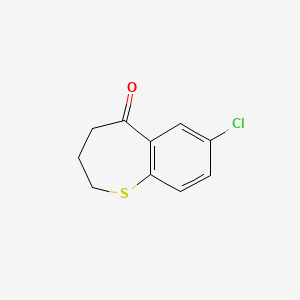

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Vue d'ensemble

Description

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the CAS Number: 30484-10-7 . It has a molecular weight of 212.7 and is typically in powder form .

Synthesis Analysis

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one involves several steps . It starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups . This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound . The compound is then hydrolyzed in the presence of alkali, and acidified . In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride . Finally, a Friedel-Crafts acylation reaction is carried out under the action of Lewis acid to perform intramolecular cyclization, and tosyl groups are removed to obtain the target product .Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-3,4-dihydro-1-benzothiepin-5 (2H)-one . The InChI code is 1S/C10H9ClOS/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 212.7 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Antidepressant Activity : PHZ-5 is structurally related to tricyclic antidepressants. Researchers have investigated its potential as an antidepressant agent due to its interaction with neurotransmitter receptors .

- Neuroprotective Effects : Studies suggest that PHZ-5 may have neuroprotective properties, making it relevant for neurological disorders .

- Intermediate for Tolvaptan Synthesis : PHZ-5 serves as an intermediate in the synthesis of Tolvaptan-d7, a labeled version of Tolvaptan, a vasopressin receptor antagonist used in the treatment of hyponatremia .

Organic Synthesis and Chemical Research

- Versatile Intermediate : PHZ-5 is widely employed as an intermediate in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating more complex molecules .

- Ring-Opening Reactions : Researchers explore its reactivity in ring-opening reactions, leading to novel derivatives with various substituents .

Material Science and Surface Chemistry

- Surface Modification : PHZ-5 can be functionalized and attached to surfaces, such as nanoparticles or electrodes, for applications in catalysis, sensors, or drug delivery systems .

Pharmacology and Toxicology

- Metabolism Studies : PHZ-5 is used as a reference compound in metabolism studies to understand its biotransformation pathways in vivo .

Chemical Education and Training

- Teaching Tool : PHZ-5’s structure provides an excellent example for teaching students about heterocyclic compounds, aromaticity, and functional groups .

Industrial Applications

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZQOUBWXDUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)Cl)SC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506462 | |

| Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |

CAS RN |

30484-10-7 | |

| Record name | 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

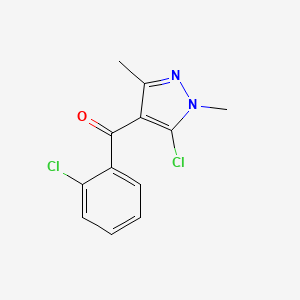

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.